molecular formula C10H12ClNO5S B2384061 methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate CAS No. 338405-92-8

methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate

Cat. No.: B2384061
CAS No.: 338405-92-8
M. Wt: 293.72
InChI Key: BZBUDZDPLXPGEB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate (CAS 338405-92-8) is a high-purity chemical compound offered for scientific research and development purposes. This benzoate ester derivative features a dimethylsulfamoyloxy substituent and is characterized by the molecular formula C 10 H 12 ClNO 5 S and a molecular weight of 293.724 g/mol . The primary application of this compound is as a versatile chemical synthesis intermediate . It serves as a key building block in organic and medicinal chemistry research, where it can be utilized for the construction of more complex molecules. Its structural features, including the ester and sulfamoyl groups, make it a valuable precursor for further functionalization. Related sulfamoyl-bearing benzoate compounds are investigated in various pharmaceutical and life science research contexts . Handling of this material requires standard laboratory safety precautions. Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection . For optimal stability and longer storage periods, it is recommended to store the compound at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-chloro-4-(dimethylsulfamoyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBUDZDPLXPGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with dimethylaminosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to produce the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products

    Substitution Reactions: Products include substituted benzenecarboxylates with various functional groups replacing the chlorine atom.

    Hydrolysis: The major product is 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzoic acid.

    Reduction: The major product is the corresponding alcohol, 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate has been explored for its potential as a therapeutic agent. Research indicates that it may exhibit:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells. In vitro assays demonstrated that it could reduce cell viability in several cancer cell lines, including breast and lung cancer models.
Cell LineIC₅₀ (μM)Selectivity Index
MDA-MB-231 (Breast)0.126High
A549 (Lung)0.150Moderate

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example:

  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease.
ActivityIC₅₀ Value (μM)
Acetylcholinesterase20.8 - 121.7

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable intermediate in the synthesis of specialty chemicals and materials with unique properties, particularly in the development of agrochemicals and pharmaceuticals.

Case Study 1: Antimicrobial Screening

In a systematic evaluation of various derivatives of this compound, researchers assessed its antimicrobial efficacy against common pathogens. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity towards breast cancer cells, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

Several methyl benzoate derivatives with sulfonylurea or sulfonamide groups are listed in , including:

Triflusulfuron methyl ester: Methyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl-3-methylbenzoate.

Ethametsulfuron methyl ester: Methyl 2-[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate.

Metsulfuron methyl ester: Methyl 2-[[[[4-methoxy-6-methyl-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate .

Key Structural Differences:
  • Functional Groups :
    • The target compound contains a dimethylsulfamoyloxy group (-OSO₂N(CH₃)₂), a sulfamate ester.
    • Sulfonylurea herbicides feature a sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring.
  • Substituent Positions :
    • The chlorine and sulfamate groups in the target compound are at positions 3 and 4, respectively, whereas sulfonylurea analogs typically have sulfonyl groups at position 2 of the benzoate ring.
  • Backbone Complexity :
    • Sulfonylureas incorporate triazine rings with additional substituents (e.g., methoxy, trifluoroethoxy), enhancing their herbicidal activity .

Physicochemical Properties

Property Methyl 3-Chloro-4-[(Dimethylsulfamoyl)oxy]benzoate Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Functional Groups Cl, -OSO₂N(CH₃)₂ -SO₂NHC(O)NH-, triazine ring
Molecular Weight Not provided in evidence ~380–450 g/mol (varies by substituent)
Melting Point Not provided 158–163°C (metsulfuron methyl)
Solubility Likely moderate in polar solvents Low water solubility, soluble in organic solvents
Synthetic Complexity Multi-step synthesis (inferred) Multi-step with triazine coupling
Notes:
  • The target compound’s sulfamate ester group may enhance hydrolytic stability compared to sulfonylureas, which are prone to degradation under acidic or alkaline conditions.
  • The chlorine substituent could increase lipophilicity, influencing bioavailability or environmental persistence .

Biological Activity

Methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate, a benzoate ester, has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 3-position and a dimethylsulfamoyl group at the 4-position of the benzoate structure. Its molecular formula is C10_{10}H12_{12}ClN2_2O3_3S, with a molecular weight of approximately 293.72 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylsulfamoyl group can form covalent bonds with nucleophilic residues within enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the hydrophobic interactions facilitated by the chloro and sulfamoyl groups enhance binding affinity to target proteins.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes involved in critical biological pathways. For instance, it has been studied for its potential as a MEK inhibitor, which plays a significant role in cancer treatment strategies .

2. Anti-inflammatory Properties

In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic roles in treating chronic inflammatory diseases. The compound's ability to modulate inflammatory responses could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Structural modifications have been shown to enhance efficacy against resistant strains, making it a candidate for further exploration in antibiotic development.

Case Study 1: MEK Inhibition

A study focused on compounds similar to this compound revealed significant inhibition rates against specific phosphatases crucial for regulating insulin signaling pathways. This study highlighted the compound's potential role in managing metabolic disorders and certain cancers .

Case Study 2: Occupational Exposure

Research into related compounds indicated that exposure to similar benzoate esters could lead to occupational asthma and allergic reactions among workers in chemical manufacturing settings. This underscores the importance of understanding the biological impacts of such compounds in industrial contexts .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to structurally related compounds:

Compound NameStructure TypeNotable Characteristics
This compoundBenzoate EsterPotential MEK inhibitor; anti-inflammatory and antimicrobial properties
Methyl 2-chloro-5-(dimethylsulfamoyl)benzoateBenzoate EsterSimilar sulfamoyl group; potential antimicrobial activity
Methyl 4-chloro-3-(dimethylsulfamoyl)benzoateBenzoate EsterDifferent chlorine position; studied for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) chlorination of 4-(dimethylsulfamoyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure regioselectivity , followed by (2) esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Optimizing temperature (40–60°C) and reaction time (6–12 hours) improves yields. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., chloro, dimethylsulfamoyl, and methoxy groups) via characteristic chemical shifts .
  • LC-MS : Confirm molecular weight (C₁₀H₁₁ClNO₅S, ~292.7 g/mol) and detect impurities .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, direct sunlight, or reactive solvents. Stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How does the dimethylsulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The dimethylsulfamoyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the meta position. In nucleophilic reactions (e.g., with amines), the sulfamoyl oxygen facilitates leaving-group displacement. Kinetic studies using UV-Vis spectroscopy or DFT calculations can quantify activation barriers .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols:

  • Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Validate activity via dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
  • Cross-reference with structural analogs (e.g., methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) to identify SAR trends .

Q. What experimental designs are suitable for studying this compound’s environmental fate?

  • Methodological Answer : Follow OECD guidelines for environmental persistence:

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25°C and analyze degradation products via GC-MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) and monitor half-life using HPLC .
  • Ecotoxicity : Assess effects on Daphnia magna or algal growth inhibition (OECD 201/202) .

Q. What computational methods can predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or cytochrome P450 enzymes .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability in lipid bilayers .
  • QSAR Models : Train models on datasets of sulfonamide derivatives to predict ADMET properties .

Guidance for Methodological Rigor

  • Synthesis Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .
  • Data Validation : Use internal standards (e.g., deuterated analogs) in NMR/LC-MS to confirm quantification accuracy .
  • Ethical Compliance : Adhere to REACH regulations for waste disposal; incinerate halogenated byproducts at >850°C .

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